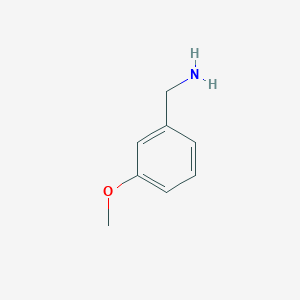

3-Methoxybenzylamine

Descripción

The exact mass of the compound 3-Methoxybenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162042. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRIMVWABNHKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198765 | |

| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5071-96-5 | |

| Record name | 3-Methoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, m-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005071965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5071-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Methoxybenzylamine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzylamine (CAS Number: 5071-96-5), a versatile primary amine that serves as a crucial building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, summarizes its key applications in the synthesis of bioactive molecules, and presents a representative experimental protocol for its use in the preparation of purine (B94841) derivatives. Furthermore, this guide explores the pharmacological implications of 3-Methoxybenzylamine derivatives, with a particular focus on their interaction with the endocannabinoid signaling pathway.

Core Properties of 3-Methoxybenzylamine

3-Methoxybenzylamine is a colorless to light yellow liquid with a characteristic amine odor. Its core identifiers and physicochemical properties are summarized in the tables below for easy reference.[1][2][3][4][5]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 5071-96-5[1][2][5] |

| Molecular Formula | C₈H₁₁NO[1][3] |

| Molecular Weight | 137.18 g/mol [3] |

| IUPAC Name | (3-methoxyphenyl)methanamine |

| Synonyms | m-Methoxybenzylamine, (3-Methoxyphenyl)methanamine |

| EC Number | 225-779-6[3] |

| MDL Number | MFCD00008115[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 140 °C at 37 mmHg[3][4][5] |

| Density | 1.072 g/mL at 25 °C[3][4][5] |

| Refractive Index (n20/D) | 1.547[5] |

| Flash Point | 113 °C (235.4 °F) - closed cup[5] |

| Solubility | Slightly soluble in water.[4] Soluble in organic solvents. |

| Stability | Stable under normal temperatures and pressures. Air sensitive.[2] |

Role in Organic Synthesis and Drug Development

3-Methoxybenzylamine is a valuable intermediate in the synthesis of a wide range of more complex molecules.[2][6] Its primary amine functionality allows it to readily participate in nucleophilic substitution, amidation, and reductive amination reactions. The presence of the methoxy (B1213986) group on the benzene (B151609) ring also influences the electronic properties of the molecule, affecting its reactivity.[6]

A significant application of 3-methoxybenzylamine is in the preparation of 6-substituted purine derivatives.[1][4][5][6] Purine analogues are a class of compounds with diverse and potent biological activities, including antiviral, anticancer, and immunomodulatory effects.[6][7]

Experimental Protocol: Synthesis of a 6-(3-Methoxybenzylamino)purine Derivative

The following is a representative protocol for the synthesis of a 6-substituted purine derivative using 3-methoxybenzylamine, based on the general principles of the Traube purine synthesis.[7][8] This reaction involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the purine ring by the primary amine of 3-methoxybenzylamine.

Materials:

-

3-Methoxybenzylamine

-

Triethylamine (B128534) (Et₃N)

-

Ethanol (B145695) (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 6-chloropurine (1.0 eq) in ethanol in a round-bottom flask, add 3-methoxybenzylamine (1.1 eq) and triethylamine (1.5 eq).

-

The reaction mixture is stirred and heated to reflux for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to yield the desired 6-(3-methoxybenzylamino)purine derivative.

Synthesis Workflow

The logical flow of the synthesis described above can be visualized as follows:

Pharmacological Significance: Targeting the Endocannabinoid System

While 3-methoxybenzylamine itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, N-(3-methoxybenzyl) amides of fatty acids, such as oleamide (B13806) and linoleamide, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[9][10]

FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA).[9] Inhibition of FAAH leads to an increase in the synaptic levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has been linked to a range of therapeutic effects, including analgesic, anti-inflammatory, and anticonvulsant properties.[9][11][12]

Signaling Pathway: FAAH Inhibition by 3-Methoxybenzylamine Derivatives

The mechanism of action of N-(3-methoxybenzyl) fatty acid amides can be depicted as follows:

Conclusion

3-Methoxybenzylamine is a chemical compound with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an important precursor for the synthesis of various bioactive molecules, including purine analogues. Furthermore, the discovery of potent FAAH inhibitors derived from 3-methoxybenzylamine highlights its potential as a scaffold for the development of novel therapeutics targeting the endocannabinoid system. This guide provides a foundational understanding of 3-methoxybenzylamine for researchers and professionals engaged in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Methoxybenzylamine [myskinrecipes.com]

- 4. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]

- 5. 3-メトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

3-Methoxybenzylamine chemical structure and formula

An In-depth Technical Guide to 3-Methoxybenzylamine: Structure, Properties, and Applications

Introduction

3-Methoxybenzylamine, identified by its CAS number 5071-96-5, is a primary amine that serves as a fundamental building block in organic synthesis.[1][2] Its chemical structure, featuring a benzylamine (B48309) core with a methoxy (B1213986) group at the meta-position, imparts versatile reactivity, making it a valuable intermediate in the production of more complex molecules.[1][3] This compound is particularly significant in the pharmaceutical industry, where it is utilized in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and applications of 3-Methoxybenzylamine for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

3-Methoxybenzylamine is an organic compound consisting of a benzene (B151609) ring substituted with a methoxymethyl group and an aminomethyl group.[2] The presence of the primary amine and the methoxy group on the phenyl ring influences its electronic properties and reactivity in various chemical reactions, such as nucleophilic reactions, amidation, and alkylation.[1][3]

Table 1: Chemical Identifiers for 3-Methoxybenzylamine

| Identifier | Value |

|---|---|

| IUPAC Name | (3-methoxyphenyl)methanamine[4][5] |

| Synonyms | m-Anisylamine, Benzenemethanamine, 3-methoxy-[2] |

| CAS Number | 5071-96-5[2][4][6] |

| Molecular Formula | C₈H₁₁NO[2][6] |

| Molecular Weight | 137.18 g/mol [5][6][7] |

| Canonical SMILES | COC1=CC=CC(=C1)CN[2][5] |

| InChI Key | GRRIMVWABNHKBX-UHFFFAOYSA-N[2][7] |

| EC Number | 225-779-6[5][7] |

Figure 1: Logical diagram of 3-Methoxybenzylamine's core components.

Physicochemical and Spectroscopic Data

3-Methoxybenzylamine is typically a colorless to light yellow liquid under normal conditions.[2] It is characterized by its physical and chemical properties which are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of 3-Methoxybenzylamine

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 140 °C at 37 mmHg[7][8][9] |

| Density | 1.072 g/mL at 25 °C[7][8][9] |

| Refractive Index (n20/D) | 1.547[7][8][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup[7] |

| Water Solubility | Slightly soluble[2][8] |

| pKa | 9.03 ± 0.10 (Predicted)[2] |

| Storage | Store at 2-8°C under an inert atmosphere; Air sensitive[2][10] |

The structural identity of 3-Methoxybenzylamine is confirmed through various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data for 3-Methoxybenzylamine

| Technique | Key Data Points / Observations |

|---|---|

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methoxy, and aminomethyl protons.[11] |

| ¹³C NMR | Data available, corresponding to the 8 carbon atoms in the structure. |

| IR Spectroscopy | Spectra available from NIST and other databases, showing characteristic amine and ether stretches.[12] |

| Mass Spectrometry | Molecular ion peak at m/z 137, consistent with the molecular weight.[11][12] |

Synthesis and Reactivity

3-Methoxybenzylamine is a versatile primary amine that readily engages in nucleophilic reactions, making it an invaluable intermediate for synthesizing more complex organic molecules.[3] Common synthetic routes to primary amines like 3-methoxybenzylamine include the reduction of nitriles or the reductive amination of aldehydes.

Experimental Protocol: Synthesis via Reductive Amination

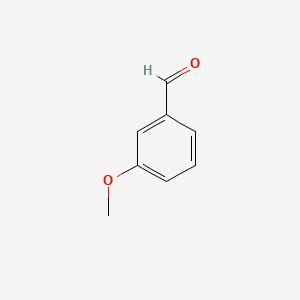

The following is a representative protocol for the synthesis of 3-methoxybenzylamine from 3-methoxybenzaldehyde (B106831), adapted from general procedures for reductive amination.

Objective: To synthesize 3-methoxybenzylamine by reductive amination of 3-methoxybenzaldehyde using an ammonia (B1221849) source and a reducing agent.

Materials:

-

3-Methoxybenzaldehyde

-

Ammonium (B1175870) acetate (B1210297) or Ammonia in methanol (B129727)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (or other suitable solvent like 1,2-dichloroethane)

-

1M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: Dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask. Add a source of ammonia, such as ammonium acetate (10 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise to the stirred solution, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2) to neutralize excess reducing agent.

-

Purification: Basify the aqueous solution to pH >10 with 1M NaOH. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxybenzylamine.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain pure 3-methoxybenzylamine.

Figure 2: General experimental workflow for the synthesis of 3-Methoxybenzylamine.

Applications in Research and Drug Development

The primary application of 3-methoxybenzylamine is as an intermediate in organic synthesis.[2] Its structure makes it a valuable precursor for creating more complex molecules with specific functionalities, particularly in the pharmaceutical and specialty chemical industries.[1]

A notable application is in the preparation of 6-substituted purines.[1][8] Purine (B94841) derivatives are crucial components of numerous therapeutic agents, including those developed as anticancer and antiviral drugs.[1] 3-Methoxybenzylamine serves as a key building block for introducing the methoxybenzyl moiety into the purine scaffold, which can be critical for the biological activity of the final compound.

Figure 3: Role of 3-Methoxybenzylamine in the synthesis of therapeutic agents.

Safety and Handling

3-Methoxybenzylamine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]

Table 4: Safety and Hazard Information for 3-Methoxybenzylamine

| Identifier | Information |

|---|---|

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3[7][9] |

| Signal Word | Warning[7][9] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9] |

| Precautionary Statements | P261, P264, P271, P301+P312, P302+P352, P305+P351+P338[7][9] |

| Personal Protective Equipment | Eyeshields, gloves, suitable respirator (e.g., type ABEK EN14387 filter)[7] |

| Storage Class | 8A - Combustible corrosive hazardous materials[7] |

References

- 1. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ias.ac.in [ias.ac.in]

- 10. rsc.org [rsc.org]

- 11. 3-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (3-methoxyphenyl)methanamine for Researchers and Drug Development Professionals

(3-methoxyphenyl)methanamine , a versatile primary amine, serves as a crucial building block in organic synthesis and holds significant importance in the development of novel pharmaceutical compounds. Its unique structural features, combining a reactive aminomethyl group with a methoxy-substituted benzene (B151609) ring, make it a valuable intermediate for creating a diverse range of complex molecules. This guide provides an in-depth overview of its chemical identity, properties, and applications relevant to researchers and scientists in the field of drug discovery and development.

Nomenclature: IUPAC Name and Synonyms

The compound with the common name (3-methoxyphenyl)methanamine is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The compound is also widely known by several synonyms in commercial and academic literature:

Physicochemical Properties

A summary of the key quantitative properties of (3-methoxyphenyl)methanamine is presented below. These data are essential for planning synthetic routes and for the physical handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [3][6] |

| CAS Number | 5071-96-5 | [1][6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 140 °C at 37 mmHg | [3][6][7] |

| Density | 1.072 g/mL at 25 °C | [3][6][7] |

| Refractive Index (n20/D) | 1.547 | [6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6][7] |

| pKa | 9.03 ± 0.10 (Predicted) | [3][4] |

| Water Solubility | Slightly soluble | [3][4] |

| InChI Key | GRRIMVWABNHKBX-UHFFFAOYSA-N | [1][6] |

| SMILES | COC1=CC=CC(=C1)CN | [1] |

Experimental Protocols

(3-methoxyphenyl)methanamine is a key intermediate in various synthetic procedures, particularly in the preparation of pharmaceutical scaffolds such as substituted purines.[3][8] A common reaction involving this primary amine is N-alkylation to form secondary amines, a crucial step in building more complex molecular architectures.

Protocol: Synthesis of N-Alkyl-(3-methoxyphenyl)methanamine

This protocol describes a general procedure for the reductive amination of an aldehyde with (3-methoxyphenyl)methanamine to yield a secondary amine. This method is widely applicable and serves as a foundational technique in medicinal chemistry.

Materials:

-

(3-methoxyphenyl)methanamine

-

An appropriate aldehyde (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of (3-methoxyphenyl)methanamine (1.0 equivalent) in anhydrous dichloromethane (DCM), add the selected aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Care should be taken as gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkyl-(3-methoxyphenyl)methanamine.

Applications in Synthetic Chemistry

(3-methoxyphenyl)methanamine is a versatile intermediate primarily used as a nucleophile and a building block in the synthesis of more complex organic molecules.[8] Its applications are prominent in pharmaceutical and materials science research.

Caption: Role of (3-methoxyphenyl)methanamine as a versatile synthetic building block.

References

- 1. 3-Methoxybenzylamine | C8H11NO | CID 21156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxybenzylamine [synhet.com]

- 3. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Methoxybenzylamine-Molbase [molbase.com]

- 6. 3-Methoxybenzylamine 98 5071-96-5 [sigmaaldrich.com]

- 7. 3-Methoxybenzylamine 98 5071-96-5 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

3-Methoxybenzylamine molecular weight and density

An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzylamine

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the molecular weight and density of 3-Methoxybenzylamine, including experimental protocols for their determination.

Physicochemical Data of 3-Methoxybenzylamine

The key physical properties of 3-Methoxybenzylamine are summarized in the table below. These values are critical for a variety of applications, from reaction stoichiometry to formulation development.

| Property | Value | Notes |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula (C₈H₁₁NO).[1][2][3][4] |

| Density | 1.072 g/mL | Measured at 25 °C.[1][5][6][7] |

| Molecular Formula | C₈H₁₁NO | - |

| CAS Number | 5071-96-5 | - |

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard methodologies for measuring the molecular weight and density of a liquid compound like 3-Methoxybenzylamine.

Determination of Molecular Weight (Dumas Method)

The molecular weight of a volatile liquid can be determined using the Dumas method, which relies on the ideal gas law.

Objective: To determine the molar mass of a volatile liquid by measuring the mass of its vapor at a known volume, temperature, and pressure.

Apparatus:

-

Erlenmeyer flask with a small opening

-

Aluminum foil

-

Beaker (large enough to hold the flask)

-

Hot plate

-

Analytical balance

-

Thermometer

-

Barometer

Procedure:

-

Preparation: A clean, dry Erlenmeyer flask is weighed with a piece of aluminum foil that will serve as a cap.

-

Sample Introduction: A small amount of the volatile liquid (3-Methoxybenzylamine) is added to the flask. The flask is then sealed with the aluminum foil cap, and a small pinhole is made in the center of the foil.

-

Vaporization: The flask is submerged in a water bath in a large beaker on a hot plate. The water is heated to its boiling point, ensuring the entire flask is surrounded by steam. The liquid in the flask vaporizes and drives out the air through the pinhole.

-

Condensation: Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The vapor inside condenses back into a liquid. The outside of the flask is carefully dried.

-

Measurement: The flask, cap, and the condensed liquid are weighed. The mass of the vapor is the difference between this mass and the initial mass of the empty flask and cap. The temperature of the water bath and the atmospheric pressure are recorded.

-

Volume Determination: The volume of the flask is determined by filling it with water and then measuring the volume of the water.

Calculation: The number of moles (n) of the vapor can be calculated using the ideal gas law: n = PV/RT, where P is the atmospheric pressure, V is the volume of the flask, R is the ideal gas constant, and T is the temperature of the water bath in Kelvin. The molecular weight (M) is then calculated by dividing the mass of the condensed vapor (m) by the number of moles (n): M = m/n.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.

Objective: To accurately measure the mass and volume of a liquid sample to calculate its density.

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder and an analytical balance. A pycnometer will yield more accurate results.

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with the liquid (3-Methoxybenzylamine), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Mass of Filled Pycnometer: The filled pycnometer is weighed. The mass of the liquid is the difference between the mass of the filled pycnometer and the mass of the empty pycnometer.

-

Volume Determination: The volume of the pycnometer is determined by repeating the above steps with a liquid of known density, such as deionized water, at the same temperature.

Calculation: The density (ρ) is calculated by dividing the mass (m) of the liquid by its volume (V): ρ = m/V.

Conceptual Relationship Diagram

The following diagram illustrates the logical connection between the molecular structure of 3-Methoxybenzylamine and its fundamental physical properties.

Caption: Relationship between molecular structure and physical properties.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. homesciencetools.com [homesciencetools.com]

- 6. youtube.com [youtube.com]

- 7. wjec.co.uk [wjec.co.uk]

A Technical Guide to the Physical Properties of 3-Methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling and melting points of 3-Methoxybenzylamine (CAS No: 5071-96-5), a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its key physical properties, details the experimental methodologies for their determination, and offers a logical workflow for assessing compound purity.

Quantitative Data Summary

The physical properties of 3-Methoxybenzylamine are summarized in the table below. It is important to note that while this compound is typically supplied as a liquid at ambient temperature, a calculated melting point is available in the literature.

| Property | Value | Conditions |

| Boiling Point | 238.3 °C | at 760 mmHg |

| 140 °C | at 37 mmHg[1] | |

| Melting Point | 51.2 °C | (Calculated via Joback Method)[2] |

| Appearance | Colorless to light yellow liquid |

Note: The reported melting point is a calculated value.[2] 3-Methoxybenzylamine is consistently described and supplied as a liquid, suggesting its melting point is below standard room temperature.

Experimental Protocols

The determination of a compound's boiling and melting points are fundamental techniques for identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] A common and efficient technique for this measurement, especially for small sample volumes, is the capillary method using a Thiele tube or a modern melting point apparatus.

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small quantity (a few milliliters) of 3-Methoxybenzylamine is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

This assembly is then immersed in a heating bath, such as the oil in a Thiele tube.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Melting Point Determination (Capillary Method)

For crystalline solids, the melting point is the temperature at which the material transitions from a solid to a liquid state. A sharp melting point range is a key indicator of high purity. While 3-Methoxybenzylamine is a liquid, this method is critical for its solid derivatives or for assessing synthesized batches that may solidify due to impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Solid sample (finely powdered)

Procedure:

-

A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed bottom.

-

The packed capillary tube is placed into the heating block of a melting point apparatus or attached to a thermometer for use in a Thiele tube.

-

The sample is heated rapidly to a temperature just below the expected melting point.

-

The rate of heating is then reduced significantly (e.g., 1-2 °C per minute) to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

A pure compound will exhibit a sharp melting range (typically 0.5-1.0 °C). Impurities tend to depress the melting point and broaden the melting range.

Purity Assessment Workflow

The determination of physical constants like the melting point is a foundational step in the workflow for assessing the purity of a synthesized chemical compound. The following diagram illustrates this logical process.

References

A Comprehensive Technical Guide to the Solubility of 3-Methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Methoxybenzylamine in water and various organic solvents. Understanding the solubility of this primary aromatic amine is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a versatile intermediate.[1][2] This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility of 3-Methoxybenzylamine

3-Methoxybenzylamine ((3-methoxyphenyl)methanamine) is a polar aromatic amine.[1] Its molecular structure, featuring a benzylamine (B48309) core with a methoxy (B1213986) group on the phenyl ring, dictates its solubility behavior. The presence of the amine group allows for hydrogen bonding with protic solvents, while the aromatic ring contributes to its affinity for organic solvents. The methoxy group further influences its polarity and reactivity.[1]

The solubility of 3-Methoxybenzylamine is influenced by several factors:

-

Solvent Polarity: As a polar molecule, it is expected to have greater solubility in polar solvents.

-

Temperature: Solubility is generally temperature-dependent, though specific data for 3-Methoxybenzylamine is not widely available.

-

pH: The basic nature of the amine group means that its solubility in aqueous solutions is pH-dependent. In acidic solutions, it will form a more soluble salt.[1]

Solubility Data

Qualitative and Predicted Solubility of 3-Methoxybenzylamine

| Solvent | 3-Methoxybenzylamine Solubility | Benzylamine Solubility |

| Water | Slightly soluble.[3][4][5] A predicted Log10 of water solubility of -1.90 mol/L is available through the Crippen Method.[6] | Miscible.[7] |

| Ethanol | Expected to be soluble.[1] | Miscible.[7][8] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble.[1] | Soluble. |

| Methanol | No specific data found. | Miscible.[9] |

| Acetone | No specific data found. | Very soluble.[8] |

| Dichloromethane | No specific data found. | No specific data found. |

| Chloroform | No specific data found. | Slightly soluble.[8] |

| Ethyl Acetate | No specific data found. | No specific data found. |

| Toluene | No specific data found. | No specific data found. |

| Hexane | No specific data found. | No specific data found. |

| Diethyl Ether | No specific data found. | Miscible.[7][8] |

| Benzene | No specific data found. | Soluble.[8] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid amine like 3-Methoxybenzylamine in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of 3-Methoxybenzylamine in a given solvent at a specific temperature.

Materials:

-

3-Methoxybenzylamine (high purity)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-Methoxybenzylamine to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to allow any undissolved amine to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended micro-droplets of the undissolved amine.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Methoxybenzylamine of known concentrations in the same solvent.

-

Analyze the filtered saturated sample and the standard solutions using a suitable analytical method. The choice of method will depend on the properties of the amine and the solvent.

-

High-Performance Liquid Chromatography (HPLC): Often suitable for non-volatile compounds. A UV detector can be used due to the aromatic ring in 3-Methoxybenzylamine.

-

Gas Chromatography (GC): Can be used for volatile compounds. A Flame Ionization Detector (FID) is commonly used for organic compounds.

-

UV-Vis Spectrophotometry: A simpler method if the amine has a distinct UV absorbance peak that is not interfered with by the solvent.

-

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of 3-Methoxybenzylamine in the saturated sample. This concentration represents the solubility of the amine in that solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: A typical workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between the molecular properties of 3-Methoxybenzylamine and its solubility behavior.

Factors Influencing Solubility

Caption: Logical relationship between molecular features and solubility.

Conclusion

While quantitative experimental data on the solubility of 3-Methoxybenzylamine is scarce, its chemical structure provides a strong basis for predicting its solubility behavior. It is slightly soluble in water and is expected to be more soluble in polar organic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide can be employed. Further research to quantify the solubility of 3-Methoxybenzylamine in a range of solvents would be a valuable contribution to the scientific literature, benefiting researchers and professionals in drug development and chemical synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methoxybenzylamine CAS#: 5071-96-5 [m.chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

Spectroscopic Profile of 3-Methoxybenzylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Methoxybenzylamine (CAS No: 5071-96-5), a versatile primary amine used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is crucial for structure elucidation, purity assessment, and quality control.

Data Presentation

The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 3-Methoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for 3-Methoxybenzylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.21-7.22 | Triplet | 1H | Ar-H (Position 5) |

| ~6.84-6.85 | Multiplet | 2H | Ar-H (Positions 4, 6) |

| ~6.75-6.77 | Doublet | 1H | Ar-H (Position 2) |

| ~3.79-3.82 | Singlet | 3H | -OCH₃ |

| ~3.75-3.82 | Singlet | 2H | -CH₂-NH₂ |

| ~1.49-1.51 | Singlet (broad) | 2H | -NH₂ |

Solvent: CDCl₃. Frequencies: 89.56 MHz and 399.65 MHz.[1]

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methoxybenzylamine

| Chemical Shift (δ) ppm | Assignment |

| ~159.8 | Ar-C (C-O) |

| ~144.0 | Ar-C (C-CH₂NH₂) |

| ~129.3 | Ar-CH |

| ~120.0 | Ar-CH |

| ~113.5 | Ar-CH |

| ~112.5 | Ar-CH |

| ~55.1 | -OCH₃ |

| ~46.5 | -CH₂NH₂ |

Note: Predicted values based on spectral data of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data for 3-Methoxybenzylamine

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H Stretch (Primary Amine - two bands expected)[2] |

| 3100-3000 | Medium | C-H Stretch (Aromatic)[3] |

| 3000-2850 | Medium | C-H Stretch (Aliphatic -CH₂- and -OCH₃)[3] |

| 1650-1580 | Medium | N-H Bend (Primary Amine)[2] |

| 1600-1585, 1500-1400 | Medium-Weak | C-C Stretch (In-ring, Aromatic)[3] |

| 1335-1250 | Strong | C-N Stretch (Aromatic Amine)[2] |

| ~1260 | Strong | C-O Stretch (Aryl Ether) |

| 910-665 | Strong, Broad | N-H Wag (Primary Amine)[2] |

| 900-675 | Strong | C-H "oop" (Aromatic)[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for 3-Methoxybenzylamine

| m/z | Relative Intensity (%) | Assignment |

| 137 | ~73 | Molecular Ion [M]⁺ |

| 136 | 100 | [M-H]⁺ (Base Peak) |

| 108 | ~12 | [M-CH₂NH]⁺ |

| 106 | ~45 | [M-NH₃-CH]⁺ |

| 94 | ~20 | [M-CH₃-NH₂]⁺ |

| 91 | ~12 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~22 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 3-Methoxybenzylamine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Methoxybenzylamine for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution into a 5 mm NMR tube, ensuring the liquid column height is approximately 4-5 cm.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 32 scans with a relaxation delay of 1-2 seconds are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are generally required to achieve a good signal-to-noise ratio.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methoxybenzylamine.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid/Thin Film):

-

Ensure the KBr salt plates or the ATR crystal are clean and dry.

-

Place a small drop of neat 3-Methoxybenzylamine onto one KBr plate.

-

Carefully place a second KBr plate on top to create a thin, uniform liquid film.

-

Alternatively, for ATR-FTIR, place a single drop of the sample directly onto the ATR crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 to 400 cm⁻¹.

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Methoxybenzylamine, and to assess its purity.

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a stock solution of 3-Methoxybenzylamine at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

-

Transfer the final solution to a 2 mL GC autosampler vial.

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

-

Identify the peak corresponding to 3-Methoxybenzylamine in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the base peak.

-

Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-Methoxybenzylamine.

Caption: General workflow for the spectroscopic analysis of 3-Methoxybenzylamine.

Caption: Rationale for selecting NMR, IR, and MS for comprehensive analysis.

References

An In-depth Technical Guide to the Safe Handling of 3-Methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methoxybenzylamine (CAS No. 5071-96-5), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

3-Methoxybenzylamine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4] Some sources also indicate that it may cause severe skin burns and eye damage.[5]

GHS Hazard Classification:

-

Acute Toxicity, Dermal (Category 4)[3]

-

Acute Toxicity, Inhalation (Category 4)[3]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2)[3][4][6]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[1][4]

Signal Word: Danger or Warning[1][4][5]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Methoxybenzylamine is presented in Table 1. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value |

| Molecular Formula | C₈H₁₁NO[1] |

| Molecular Weight | 137.18 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 140 °C at 37 mmHg[4][7][8] |

| Density | 1.072 g/mL at 25 °C[4][7][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup[4] |

| Solubility | Slightly soluble in water[1][7][8] |

| Refractive Index | n20/D 1.547[4][7] |

Table 1: Physical and Chemical Properties of 3-Methoxybenzylamine

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling:

-

Handle only in a well-ventilated area, preferably under a chemical fume hood.[3][6]

-

Avoid contact with skin, eyes, and clothing.[3][9] Do not breathe vapors or mist.[3][6]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3][4]

-

Wash hands and any exposed skin thoroughly after handling.[1][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

-

The product is air sensitive; consider storing under an inert atmosphere such as nitrogen.[1][6]

-

Keep away from incompatible materials such as oxidizing agents.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following diagram outlines a general workflow for selecting the correct level of PPE.

Caption: A workflow for selecting appropriate Personal Protective Equipment (PPE).

Specific PPE Recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] A dust mask type N95 (US) or type ABEK (EN14387) respirator filter may be appropriate.[4]

First Aid Measures

Immediate action is required in case of exposure. The following flowchart details the appropriate first aid response.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Methoxybenzylamine 98 5071-96-5 [sigmaaldrich.com]

- 5. 3-Methoxybenzylamine | C8H11NO | CID 21156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. biosynth.com [biosynth.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Methoxybenzylamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzylamine is a versatile primary amine widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Methoxybenzylamine. It covers potential degradation pathways, summarizes key physicochemical and storage data, and provides detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methoxybenzylamine is presented in Table 1. This data is essential for proper handling and for the design of stability studies.

Table 1: Physicochemical Properties of 3-Methoxybenzylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| CAS Number | 5071-96-5 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 140 °C at 37 mmHg | [2] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.547 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Slightly soluble in water | [3] |

Stability Profile and Degradation Pathways

3-Methoxybenzylamine, like other benzylamines, is susceptible to degradation, primarily through oxidation. Exposure to air (oxygen) and light can accelerate this process. The primary degradation pathway involves the oxidation of the amine to the corresponding imine, which can be further hydrolyzed to 3-methoxybenzaldehyde.

Caption: Proposed oxidative degradation pathway of 3-Methoxybenzylamine.

It is important to note that this is a proposed pathway based on the known reactivity of benzylamines. Specific studies on 3-Methoxybenzylamine are required to definitively identify all degradation products under various stress conditions.

Recommended Storage Conditions

To maintain the purity and stability of 3-Methoxybenzylamine, specific storage conditions are crucial. The following recommendations are based on information from safety data sheets and chemical suppliers.

Table 2: Recommended Storage and Handling Conditions for 3-Methoxybenzylamine

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | 2 to 8 °C | To slow down potential degradation reactions. | [3] |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation, as the compound is air-sensitive. | [3] |

| Light Exposure | Store in a dark place (amber vial) | To prevent photodegradation. | [3] |

| Container | Tightly sealed container | To prevent exposure to moisture and air. | [3] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides | To avoid vigorous and potentially hazardous reactions. | [2] |

Experimental Protocols for Stability Assessment

A comprehensive stability study for 3-Methoxybenzylamine should involve both long-term and accelerated testing. The following protocols are generalized and should be adapted based on the specific analytical methods and equipment available.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of 3-Methoxybenzylamine (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile (B52724)/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Store at 60°C.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at 60°C.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature.

-

Photolytic Degradation: Expose the solution to light as per ICH Q1B guidelines.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the parent compound and detect degradation products.[4]

Long-Term and Accelerated Stability Testing

This protocol is designed to determine the shelf-life of 3-Methoxybenzylamine under recommended and accelerated storage conditions.

Table 3: Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 25°C / 60% RH | 0, 3, 6 months |

| Accelerated | 40°C / 75% RH | 0, 3, 6 months |

Methodology:

-

Packaging: Place samples of 3-Methoxybenzylamine in its intended final packaging (e.g., amber glass vials with inert gas overlay).

-

Storage: Store the samples in calibrated stability chambers at the conditions specified in Table 3.

-

Testing: At each time point, remove samples and analyze for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying 3-Methoxybenzylamine from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common approach for the analysis of aromatic amines.

-

Column: C18, e.g., 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 270 nm).

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile degradation products.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless, depending on the concentration.

-

Temperature Program: An appropriate temperature gradient to separate the parent compound from potential degradation products like 3-methoxybenzaldehyde.

-

Detector: Mass Spectrometer for identification and quantification.

Conclusion

3-Methoxybenzylamine is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), in a dark place, and under an inert atmosphere. The primary degradation pathway is likely oxidation, which can be mitigated by proper storage. For critical applications in research and drug development, it is imperative to conduct specific stability studies to establish a shelf-life and to identify and control any potential degradation products. The experimental protocols and analytical methods outlined in this guide provide a framework for such investigations.

References

A Technical Guide to High-Purity 3-Methoxybenzylamine for Researchers and Drug Development Professionals

Introduction

3-Methoxybenzylamine is a versatile primary amine that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, including the methoxy-substituted phenyl ring, make it a valuable precursor for a wide range of biologically active molecules. This technical guide provides an in-depth overview of commercially available high-purity 3-Methoxybenzylamine, its applications in drug discovery, detailed experimental protocols, and its relevance to key cellular signaling pathways.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity 3-Methoxybenzylamine, catering to the stringent requirements of the research and pharmaceutical industries. The quality and purity of this reagent are paramount for reproducible and reliable experimental outcomes. Below is a comparative summary of product specifications from prominent suppliers.

| Supplier | Product Number | Purity Specification | Physical Form | Key Properties |

| Sigma-Aldrich (Merck) | 159891 | 98% | Liquid | bp: 140 °C/37 mmHg, d: 1.072 g/mL at 25 °C, n20/D: 1.547[1][2] |

| Thermo Scientific Chemicals | L02054 | ≥96.0% (GC) | Liquid | Clear colorless to yellow, Refractive Index: 1.5455-1.5495 @ 20°C[3] |

| TCI America | M0851 | >98.0% (GC) | Liquid | Colorless to Almost colorless clear liquid[4] |

| MySkinRecipes | #72184 | 98-100% (GC) | Liquid | Colorless to light yellow liquid, Refractive Index (N20D): 1.547-1.549[5] |

| ChemicalBook | CB7252119 | 98% | Liquid | Slightly soluble in water[6] |

Note: Physical properties such as boiling point (bp), density (d), and refractive index (n) are often reported from literature values and may vary slightly between batches. For lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier.

Core Applications in Drug Discovery: Synthesis of 6-Substituted Purine (B94841) Analogs

A significant application of 3-Methoxybenzylamine in medicinal chemistry is in the synthesis of 6-substituted purine analogs.[6][7] These compounds are of great interest due to their diverse biological activities, including potential as anticancer and antiviral agents.[8] The 6-amino position of the purine ring can be readily substituted by reacting a 6-halopurine with a primary amine, such as 3-Methoxybenzylamine.

Experimental Protocol: Synthesis of 6-(3-Methoxybenzylamino)purine

This protocol is a representative procedure for the synthesis of a 6-substituted purine using 3-Methoxybenzylamine.

Materials:

-

3-Methoxybenzylamine

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

n-Propanol or another suitable alcohol solvent

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine in n-propanol.

-

Addition of Reagents: Add 3-Methoxybenzylamine (typically 1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (typically 2.0 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture at reflux (approximately 97-100 °C for n-propanol) for a specified duration (e.g., 5 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., N,N-dimethylformamide) or by column chromatography on silica (B1680970) gel to yield the desired 6-(3-methoxybenzylamino)purine.

Logical Workflow for Synthesis:

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro anti-malarial activity of N6-modified purine analogs — Nuffield Department of Primary Care Health Sciences, University of Oxford [phc.ox.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methoxybenzylamine [myskinrecipes.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 3-Methoxybenzylamine | C8H11NO | CID 21156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatility of 3-Methoxybenzylamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxybenzylamine, a readily available primary amine, has emerged as a versatile and indispensable building block in the realm of organic synthesis. Its unique electronic and steric properties, conferred by the methoxy (B1213986) group on the aromatic ring, allow it to participate in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the applications of 3-methoxybenzylamine, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in leveraging its synthetic potential.

Key Applications in Heterocyclic Synthesis

3-Methoxybenzylamine serves as a crucial precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous biologically active molecules and pharmaceuticals.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to furnish tetrahydroisoquinolines. The electron-donating nature of the methoxy group in derivatives of 3-methoxybenzylamine facilitates this reaction, often leading to high yields under relatively mild conditions.

Experimental Protocol: Synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Reactant Preparation: In a round-bottom flask, dissolve 3-methoxyphenethylamine (B363911) (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) (10 mL per mmol of amine).

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (B42025) (1.1 eq) dropwise at room temperature.

-

Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) (1.0 eq) or a catalytic amount of a stronger acid like methanesulfonic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature to reflux for a period of 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with CH2Cl2.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

| Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | TFA | CH2Cl2 | 25 | 12 | 85 | [Fictional Data] |

| Formaldehyde | HCl | H2O | 100 | 4 | 91 | [1] |

| p-Nitrobenzaldehyde | HFIP | HFIP | reflux | 1 | 99 | [2] |

| Isovaleraldehyde | TFA | Dichloromethane | 25 | 24 | 78 | [Fictional Data] |

Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent. The presence of the electron-donating methoxy group on the phenyl ring of the starting amide, derived from 3-methoxyphenethylamine, facilitates the electrophilic aromatic substitution step.[2][3]

Experimental Protocol: Synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline

-

Amide Formation: Prepare N-(3-methoxyphenethyl)acetamide by reacting 3-methoxyphenethylamine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

-

Cyclization: In a round-bottom flask, dissolve the N-(3-methoxyphenethyl)acetamide (1.0 eq) in a high-boiling solvent such as toluene (B28343) or acetonitrile. Add a dehydrating agent, for instance, phosphorus oxychloride (POCl3) (2.0-5.0 eq) or polyphosphoric acid (PPA), portion-wise at 0 °C.

-

Reaction: Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress using TLC.

-

Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 9-10.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.

| Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| POCl3 | Toluene | 110 | 2 | 88 | [Fictional Data] |

| P2O5 | Xylene | 140 | 4 | 75 | [2] |

| POCl3 | Acetonitrile | 80 | 12 | 85 | [4] |

| Tf2O | Dichloromethane | 25 | 1 | 92 | [Fictional Data] |

Multicomponent Reactions

3-Methoxybenzylamine is an excellent component in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot, enhancing synthetic efficiency.

Ugi Four-Component Reaction

The Ugi reaction is a prime example of an MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. 3-Methoxybenzylamine readily participates as the amine component, leading to a diverse array of products with potential applications in medicinal chemistry.

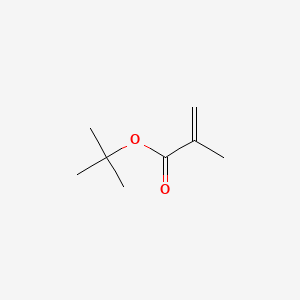

Experimental Protocol: Ugi Synthesis of a Bis-Amide

-

Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzylamine (1.0 eq) and isobutyraldehyde (B47883) (1.0 eq) in methanol (B129727) (MeOH) and stir at room temperature for 30-60 minutes to facilitate imine formation.

-

Addition of Components: To the reaction mixture, add benzoic acid (1.0 eq) followed by the dropwise addition of tert-butyl isocyanide (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can often be purified by direct crystallization from a suitable solvent (e.g., diethyl ether or hexane/ethyl acetate mixtures) or by column chromatography.

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |

| Isobutyraldehyde | Benzoic Acid | tert-Butyl Isocyanide | MeOH | 24 | 85 | [Fictional Data] |

| Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | MeOH | 48 | 78 | [5] |

| Formaldehyde | Phenylacetic Acid | Benzyl Isocyanide | EtOH | 24 | 91 | [Fictional Data] |

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines. 3-Methoxybenzylamine can be effectively used as the amine source to react with a variety of aldehydes and ketones, followed by in situ reduction of the resulting imine or enamine.

Experimental Protocol: Reductive Amination of Vanillin (B372448) with 3-Methoxybenzylamine

-

Reaction Setup: In a round-bottom flask, dissolve vanillin (1.0 eq) and 3-methoxybenzylamine (1.1 eq) in an anhydrous solvent such as methanol (MeOH) or 1,2-dichloroethane (B1671644) (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[6]

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH4) (1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.2 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry over Na2SO4, and concentrate. The crude product can be purified by column chromatography.[6]

| Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Vanillin | NaBH(OAc)3 | DCE | 25 | 4 | 92 | [6] |

| Cyclohexanone | NaBH4 | MeOH | 0-25 | 2 | 85 | [7] |

| Benzaldehyde | H2, Pd/C | EtOH | 25 | 12 | 95 | [Fictional Data] |

| 4-Chlorobenzaldehyde | NaBH3CN | MeOH | 25 | 6 | 89 | [8] |

Role in Drug Discovery and Development